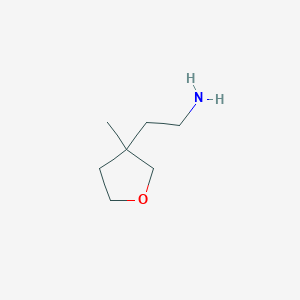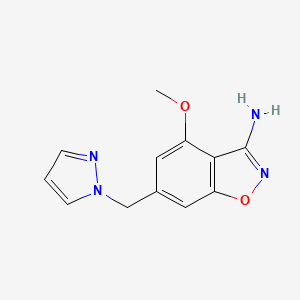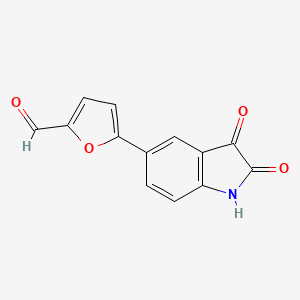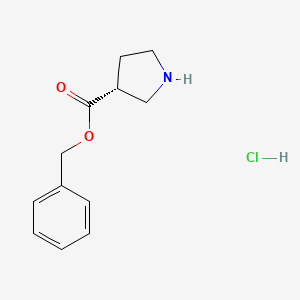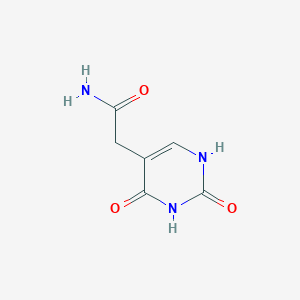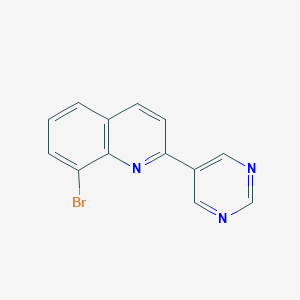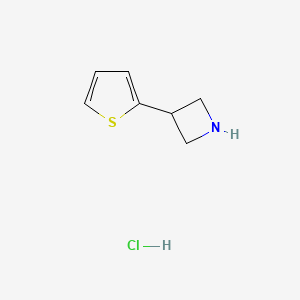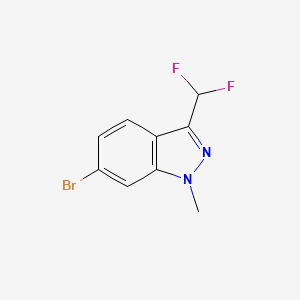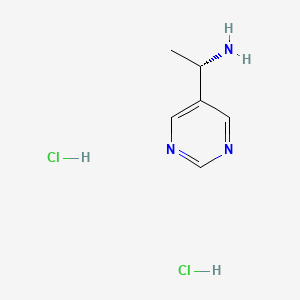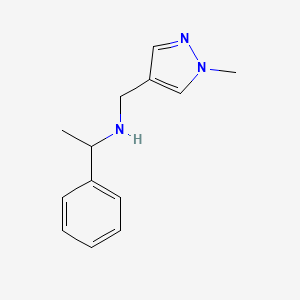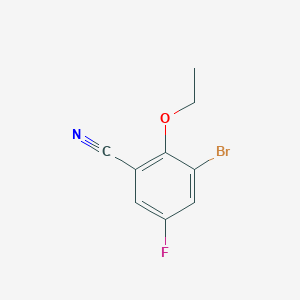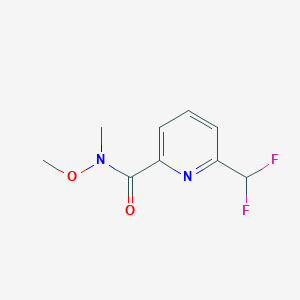
6-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(difluoromethyl)-N-methoxy-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to a picolinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide typically involves the introduction of the difluoromethyl group into the picolinamide structure. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the picolinamide core. This process often involves metal-based catalysts and can be carried out under both stoichiometric and catalytic conditions .
Industrial Production Methods
Industrial production of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
6-(difluoromethyl)-N-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated picolinamide derivatives, while substitution reactions can produce a wide range of functionalized picolinamides .
Wissenschaftliche Forschungsanwendungen
6-(difluoromethyl)-N-methoxy-N-methylpicolinamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(difluoromethyl)phenanthridine: This compound also contains a difluoromethyl group and is used in similar applications, particularly in medicinal chemistry.
1-(difluoromethyl)-2-nitrobenzene: Another difluoromethylated compound, known for its hydrogen-bonding properties and use in various chemical reactions.
Uniqueness
6-(difluoromethyl)-N-methoxy-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties. Its methoxy and methyl groups, along with the difluoromethyl group, make it a versatile compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H10F2N2O2 |
|---|---|
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
6-(difluoromethyl)-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(15-2)9(14)7-5-3-4-6(12-7)8(10)11/h3-5,8H,1-2H3 |
InChI-Schlüssel |
PCHZBECNJKFJEB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC=CC(=N1)C(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)
